molecular formula C12H22ClN B563771 Chlorhydrate de rimantadine-d4 CAS No. 350818-67-6

Chlorhydrate de rimantadine-d4

Numéro de catalogue: B563771
Numéro CAS: 350818-67-6
Poids moléculaire: 219.789
Clé InChI: OZBDFBJXRJWNAV-VQQQFJCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rimantadine-d4 Hydrochloride is a deuterated form of Rimantadine Hydrochloride, an antiviral compound primarily used to prevent and treat influenza A infections. The deuterium labeling in Rimantadine-d4 Hydrochloride enhances its stability and allows for more precise pharmacokinetic studies. This compound is a derivative of adamantane and functions by inhibiting viral replication.

Applications De Recherche Scientifique

Antiviral Research

Rimantadine-d4 hydrochloride serves as a valuable tool in antiviral research due to its ability to inhibit the replication of the influenza A virus. Its mechanism of action involves interference with the viral M2 protein, which is crucial for viral uncoating. This compound is particularly useful in studies aimed at understanding drug resistance mechanisms and evaluating the efficacy of antiviral agents.

Case Study: Efficacy in Influenza Models

In a study involving BALB/c mice infected with a non-lethal strain of influenza A, rimantadine was administered both orally and intraperitoneally. The results indicated that prophylactic treatment significantly reduced pulmonary virus titers by up to 4 log10 when administered before exposure to the virus. However, treatment initiated 8 hours post-exposure showed no significant effect, highlighting the importance of timing in antiviral efficacy .

Pharmacokinetic Studies

The pharmacokinetics of rimantadine-d4 hydrochloride are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that rimantadine is well absorbed after oral administration, with approximately 40% protein binding and extensive hepatic metabolism.

Data Table: Pharmacokinetic Parameters

ParameterValue
AbsorptionWell absorbed
Protein Binding~40%
MetabolismExtensive (liver)
Excretion<25% unchanged in urine
Half-life25-30 hours (young adults)

These parameters are essential for optimizing dosing regimens and improving therapeutic outcomes in clinical settings.

Analytical Chemistry

Rimantadine-d4 hydrochloride is utilized as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope labeling allows for accurate quantification of rimantadine levels in biological samples and environmental matrices.

Case Study: Detection in Food Products

A recent study developed a method to detect antiviral drug residues, including rimantadine, in honey using a two-step fraction capture strategy coupled with LC-MS/MS. This method demonstrated high sensitivity and reproducibility, showcasing the potential for monitoring drug residues in food safety contexts .

Drug Resistance Studies

Research on rimantadine-d4 hydrochloride also extends to the study of drug resistance in influenza viruses. By using isotopically labeled compounds, researchers can track metabolic pathways and resistance mutations more effectively.

Insights from Research

Studies have shown that certain strains of influenza A exhibit resistance to rimantadine due to mutations in the M2 protein. Understanding these mechanisms is vital for developing new antiviral strategies and improving existing therapies .

Clinical Applications

While rimantadine itself has been shown to be effective against influenza A, its isotopically labeled counterpart is primarily used for research purposes rather than direct clinical application. However, insights gained from studies involving rimantadine-d4 hydrochloride can inform clinical practices regarding antiviral therapy.

Mécanisme D'action

Target of Action

Rimantadine primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle, including virus uncoating and release .

Mode of Action

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly by inhibiting the uncoating of the virus . The protein coded by the M2 gene of Influenza A may play an important role in Rimantadine susceptibility .

Biochemical Pathways

Rimantadine inhibits the replication of Influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It has little or no activity against Influenza B virus .

Pharmacokinetics

Following oral administration, Rimantadine is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways . The bioavailability of Rimantadine is well absorbed, and it has a half-life of 25.4 ± 6.3 hours .

Result of Action

Rimantadine can shorten the duration and moderate the severity of Influenza A infection when taken within one to two days of developing symptoms . It can also mitigate symptoms, including fever .

Action Environment

The efficacy of Rimantadine can be influenced by various environmental factors. For instance, resistance to Rimantadine can occur as a result of amino acid substitutions at certain locations in the transmembrane region of M2, which prevents the binding of the antiviral to the channel . Furthermore, the effectiveness of Rimantadine can be affected by the strain of the Influenza A virus, as some strains have shown resistance to Rimantadine .

Analyse Biochimique

Biochemical Properties

Rimantadine-d4 Hydrochloride is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It interacts with the protein coded by the M2 gene of influenza A, which may play an important role in its susceptibility .

Cellular Effects

Rimantadine-d4 Hydrochloride exerts its effects early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . This early intervention in the viral life cycle can have profound effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in Rimantadine-d4 Hydrochloride susceptibility .

Temporal Effects in Laboratory Settings

It is known that Rimantadine-d4 Hydrochloride is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .

Dosage Effects in Animal Models

It has been used for treatment of influenza caused by susceptible influenza A viruses in adults .

Metabolic Pathways

Rimantadine-d4 Hydrochloride is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways .

Transport and Distribution

It is known that Rimantadine-d4 Hydrochloride is well absorbed and has a protein binding of 40% .

Subcellular Localization

It is known that Rimantadine-d4 Hydrochloride appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rimantadine-d4 Hydrochloride involves the preparation of 1-bromoadamantane, followed by a series of reactions to introduce the deuterium atoms. The key steps include:

    Preparation of 1-bromoadamantane: This is achieved by brominating adamantane using bromine in the presence of a catalyst.

    Introduction of Deuterium: The brominated intermediate undergoes a reaction with deuterated reagents to replace hydrogen atoms with deuterium.

    Formation of Rimantadine-d4: The deuterated intermediate is then reacted with methylamine to form Rimantadine-d4.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of Rimantadine-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass balance methods are employed to certify the purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Rimantadine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Rimantadine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies compared to its non-deuterated counterpart .

Activité Biologique

Rimantadine-d4 hydrochloride is a deuterated form of rimantadine, an antiviral agent primarily used for the prevention and treatment of influenza A virus infections. This article delves into the biological activity of rimantadine-d4 hydrochloride, discussing its pharmacodynamics, clinical efficacy, and potential applications in research.

Overview of Rimantadine-d4 Hydrochloride

Rimantadine-d4 hydrochloride (CAS Number: 350818-67-6) is a synthetic antiviral drug that belongs to the adamantane class. The incorporation of deuterium (d4) is intended to enhance the compound's stability and alter its pharmacokinetic properties compared to its non-deuterated counterpart, rimantadine. The chemical formula for rimantadine is C₁₂H₁₉N, while the deuterated version modifies this to C₁₂D₄H₁₅N, affecting its lipophilicity and metabolic pathways.

Rimantadine exerts its antiviral effects primarily by inhibiting the uncoating process of the influenza A virus. This process is mediated by the M2 protein, an ion channel that facilitates the release of viral RNA into host cells. Rimantadine binds to this ion channel, preventing proton influx and thereby inhibiting viral replication at an early stage in the viral life cycle .

Key Mechanistic Insights:

  • Ion Channel Inhibition : Rimantadine blocks the M2 proton channel, disrupting the acidification necessary for viral uncoating.
  • Viral Replication : It inhibits RNA synthesis by preventing the release of viral genome segments into the cytoplasm.
  • Selectivity : The drug shows minimal activity against influenza B viruses and is specifically effective against various strains of influenza A, including H1N1, H2N2, and H3N2 .

Pharmacokinetics

The pharmacokinetic profile of rimantadine-d4 hydrochloride suggests enhanced absorption and altered metabolic pathways due to deuteration. Key pharmacokinetic parameters include:

ParameterValue
Absorption>90% within 3-6 hours
Protein Binding~40%
MetabolismExtensive hepatic metabolism
Elimination Half-life24.8 - 36.5 hours
Urinary Excretion<25% as unchanged drug

Rimantadine-d4 is expected to exhibit similar pharmacokinetics but with potentially improved stability and longer half-life due to deuteration .

Clinical Efficacy

Clinical studies have demonstrated rimantadine's effectiveness in treating influenza A infections. In a randomized double-blind trial involving patients with uncomplicated influenza A (H3N2), treatment with rimantadine (200 mg/day for 5 days) resulted in significant reductions in viral titers and systemic symptoms compared to placebo .

Efficacy Data Summary:

  • Reduction in Viral Load : Significant decreases in nasal secretion viral titers observed from days 2 to 4.
  • Symptom Relief : Faster resolution of fever and systemic symptoms; mean time until defervescence was reduced by approximately 37 hours.
  • Prophylactic Use : Rimantadine has shown efficacy in preventing influenza A during outbreaks, with effectiveness rates ranging from 50% to 90% depending on dosage and population .

Adverse Effects

Rimantadine-d4 hydrochloride is generally well tolerated, but some adverse effects have been reported. These include:

  • Central Nervous System Effects : Dizziness, insomnia, and confusion are more common with higher doses.
  • Gastrointestinal Disturbances : Nausea and gastrointestinal discomfort have been noted but are less frequent than CNS effects.

The incidence of CNS-related adverse effects is lower with rimantadine compared to amantadine, making it a preferred option for patients susceptible to CNS complications .

Case Studies

  • Elderly Population Study : A study comparing amantadine and rimantadine in elderly patients found that rimantadine was associated with significantly fewer CNS adverse events (1.9% vs. 18.6% for amantadine) during treatment courses .
  • Outbreak Prophylaxis : During an influenza outbreak in a nursing home, rimantadine administration resulted in lower infection rates compared to untreated controls, demonstrating its utility as a preventive measure .

Propriétés

IUPAC Name

1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBDFBJXRJWNAV-VQQQFJCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.